molecular formula C9H17NO2 B12585780 (1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid CAS No. 309757-12-8

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid

Cat. No.: B12585780
CAS No.: 309757-12-8
M. Wt: 171.24 g/mol
InChI Key: XTWVAQIFBDBUDU-APPZFPTMSA-N
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Description

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Introduction of Amino Group: The amino group is introduced through a series of reactions, such as reductive amination or nucleophilic substitution.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid: A stereoisomer with different chiral centers.

    Cyclopentane-1-carboxylic acid derivatives: Compounds with similar cyclopentane ring structures but different functional groups.

Uniqueness

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers play a crucial role in its interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

309757-12-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1S,2R)-1-amino-2-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-9(7,10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t7-,9+/m1/s1

InChI Key

XTWVAQIFBDBUDU-APPZFPTMSA-N

Isomeric SMILES

CC(C)[C@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CC(C)C1CCCC1(C(=O)O)N

Origin of Product

United States

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